1-Ethoxycyclopentane-1-carbonyl chloride
CAS No.: 73555-15-4
Cat. No.: VC18690329
Molecular Formula: C8H13ClO2
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73555-15-4 |
|---|---|
| Molecular Formula | C8H13ClO2 |
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | 1-ethoxycyclopentane-1-carbonyl chloride |
| Standard InChI | InChI=1S/C8H13ClO2/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3 |
| Standard InChI Key | YBLNYVRJYNUSQD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1(CCCC1)C(=O)Cl |
Introduction
Structural and Molecular Characteristics
1-Ethoxycyclopentane-1-carbonyl chloride (C₈H₁₁ClO₂) features a cyclopentane backbone with two functional groups: an ethoxy (-OCH₂CH₃) substituent and a carbonyl chloride (-COCl) group at the 1-position. The molecule’s stereoelectronic properties are influenced by the electron-withdrawing nature of the carbonyl chloride and the electron-donating ethoxy group. This juxtaposition creates a polarized structure, enhancing its reactivity in nucleophilic acyl substitution reactions .
The cyclopentane ring imposes steric constraints that affect reaction pathways. For instance, the ethoxy group’s orientation may hinder or direct nucleophilic attack on the carbonyl carbon, depending on reaction conditions .
Synthetic Pathways and Optimization
Primary Synthesis Routes
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Formation of 1-Ethoxycyclopentane-1-carboxylic Acid:
Cyclopentane derivatives are often functionalized via etherification followed by carboxylation. Williamson ether synthesis could introduce the ethoxy group using cyclopentanol and ethyl bromide under basic conditions. Subsequent carboxylation via Kolbe-Schmitt or carbon dioxide insertion would yield the carboxylic acid precursor . -
Chlorination to Acyl Chloride:
Treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) converts the carboxylic acid to the corresponding acyl chloride. This step typically proceeds in anhydrous conditions to avoid hydrolysis .
Challenges and Yield Optimization
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Steric Hindrance: The cyclopentane ring’s rigidity may reduce chlorination efficiency. Elevated temperatures (40–60°C) and catalytic dimethylformamide (DMF) could enhance reactivity .
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Purity Concerns: Byproducts like cyclopentane dicarboxylic acid chlorides may form if multiple carboxylation sites exist. Column chromatography or fractional distillation is recommended for purification .
Reaction Mechanisms and Chemical Behavior
Nucleophilic Acyl Substitution
The carbonyl chloride group undergoes nucleophilic attack, displacing chloride to form esters, amides, or anhydrides. For example:
Reaction rates depend on the nucleophile’s strength and solvent polarity. Polar aprotic solvents like tetrahydrofuran (THF) accelerate these reactions .
Ring-Opening Reactions
Under acidic or basic conditions, the cyclopentane ring may undergo strain-driven ring-opening. For instance, treatment with aqueous HCl could yield a dicarboxylic acid derivative, though such pathways remain theoretical without experimental validation .
Applications in Organic Synthesis
Polymer Precursors
Acyl chlorides are pivotal in synthesizing polyesters and polyamides. 1-Ethoxycyclopentane-1-carbonyl chloride could serve as a monomer for rigid, thermally stable polymers, leveraging its bicyclic structure .
Pharmaceutical Intermediates
Similar compounds, such as 1-phenylcyclopentane-1-carbonyl chloride, are intermediates in drugs like kebiquin and kemefen . The ethoxy variant might be explored for prodrug designs requiring hydrolyzable ether linkages.
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